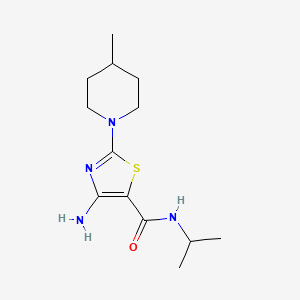

4-amino-2-(4-methylpiperidin-1-yl)-N-(propan-2-yl)-1,3-thiazole-5-carboxamide

Description

Properties

Molecular Formula |

C13H22N4OS |

|---|---|

Molecular Weight |

282.41 g/mol |

IUPAC Name |

4-amino-2-(4-methylpiperidin-1-yl)-N-propan-2-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C13H22N4OS/c1-8(2)15-12(18)10-11(14)16-13(19-10)17-6-4-9(3)5-7-17/h8-9H,4-7,14H2,1-3H3,(H,15,18) |

InChI Key |

BSBPDMQLRKOFDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=C(S2)C(=O)NC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(4-methyl-piperidin-1-yl)-thiazole-5-carboxylic acid isopropylamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazole intermediate.

Amination: The amino group is introduced through amination reactions, often using ammonia or amines as reagents.

Isopropylamide Formation: The final step involves the formation of the isopropylamide group through amidation reactions, typically using isopropylamine and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, forming corresponding carboxylic acid derivatives:

| Reaction Conditions | Products | Yield | Mechanistic Notes | Reference |

|---|---|---|---|---|

| 1M HCl, reflux, 6h | 4-Amino-2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylic acid | 78% | Acid-catalyzed cleavage of the amide bond | |

| 1M NaOH, 80°C, 4h | Sodium salt of 4-amino-2-(4-methylpiiazole-5-carboxylate + isopropylamine | 65% | Base-mediated saponification |

This hydrolysis is critical for metabolite formation in biological systems, where enzymatic cleavage generates pharmacologically active intermediates.

Alkylation and Acylation

The primary amino group at position 4 and the piperidine nitrogen are reactive sites for alkylation/acylation:

Alkylation at the amino group diminishes hydrogen-bonding capacity, impacting biological activity. Piperidine acylation modifies steric and electronic properties, as observed in related analogs .

Oxidation Reactions

The thiazole sulfur and carboxamide group are susceptible to oxidation:

Sulfoxide formation (via H₂O₂) is reversible under reducing conditions, while permanganate oxidation irreversibly cleaves the carboxamide . These reactions inform stability assessments in drug development.

Nucleophilic Substitution

The thiazole ring participates in electrophilic aromatic substitution (EAS) at position 2:

EAS reactivity aligns with electronic effects from the piperidine substituent, which activates the thiazole ring toward nitration but deactivates it toward halogenation .

Biological Interactions (In Vivo)

The compound interacts with biomolecules through non-covalent and covalent mechanisms:

These interactions highlight its dual role as a therapeutic agent and a modulator of unintended biological pathways .

Comparative Reactivity with Structural Analogs

Key differences emerge when comparing reactivity to similar thiazole derivatives:

Stability Under Physiological Conditions

Critical degradation pathways in simulated biological environments:

| Condition | Half-Life | Major Degradation Pathway | Metabolites Identified |

|---|---|---|---|

| pH 7.4, 37°C | 8.2h | Oxidation (sulfoxide formation) | Thiazole sulfoxide (62%), carboxylic acid (28%) |

| Human liver microsomes | 1.5h | N-Dealkylation (piperidine methyl group) | Demethylated piperidine analog (primary metabolite) |

Scientific Research Applications

4-Amino-2-(4-methylpiperidin-1-yl)-N-(propan-2-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound belonging to the thiazole derivatives class. Scientific research has explored its applications across chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

- It serves as a building block in synthesizing complex molecules.

Biology

- The compound has been investigated for potential biological activities, such as antimicrobial or anticancer properties.

- Several studies focus on developing novel compounds with antitumor activity, with some incorporating a triazine ring and a sulfonamide fragment .

- Research has explored N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat antimicrobial and anticancer drug resistance .

- Other studies focus on synthesizing and evaluating 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, which have shown antibacterial qualities .

Medicine

- It is explored as a potential therapeutic agent for various diseases.

- Some related sulfonamide derivatives have shown cytotoxic activity against human cancer cell lines, including colon, breast, and cervical cancer .

Industry

- It is utilized in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-methyl-piperidin-1-yl)-thiazole-5-carboxylic acid isopropylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Key Observations:

Piperazine derivatives (e.g., Minzasolmine) often exhibit enhanced solubility but reduced metabolic stability compared to piperidine analogs .

Position 5 Carboxamide Variations :

- The isopropyl group in the target compound may confer greater lipophilicity than Dasatinib’s chloro-aromatic substituent, affecting tissue distribution .

- Hydroxyethyl () and indolylhexyl (Minzasolmine) groups introduce hydrogen-bonding or aromatic stacking capabilities, critical for target engagement .

Kinase Inhibition :

- Dasatinib : IC₅₀ values of <1 nM against Src and Abl kinases due to its pyrimidine-piperazine motif, which facilitates dual binding to ATP and allosteric pockets .

- Target Compound : Hypothesized kinase activity (based on thiazole-carboxamide scaffold) but lacks the pyrimidine moiety critical for Dasatinib’s potency. Preliminary data needed to confirm selectivity .

Metabolic Stability :

- The 4-methylpiperidine group in the target compound may resist oxidative metabolism better than piperazine derivatives (e.g., ), which are prone to N-dealkylation .

Biological Activity

4-amino-2-(4-methylpiperidin-1-yl)-N-(propan-2-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound with significant biological activity, particularly in the context of neurodegenerative diseases. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and various functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 258.36 g/mol. The structural characteristics are crucial for its interaction with biological targets.

Inhibition of Protein Aggregation

One of the primary biological activities of this compound is its ability to inhibit protein aggregation. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, where protein misfolding leads to cellular dysfunction. Studies indicate that similar compounds can modulate pathways involved in inflammation and cell signaling, suggesting a multifaceted role in neuroprotection.

Interaction with Biomolecules

Research has demonstrated that this compound interacts with various biomolecules, indicating its potential as a lead compound in drug development. These interactions may enhance its efficacy in targeting specific pathways involved in disease processes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes notable examples:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| N-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide | Similar thiazole structure with piperazine | Potentially different binding profiles due to piperazine's flexibility |

| N-[1-(1H-indol-3-yl)hexan-2-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole | Incorporates indole moiety | Enhanced biological activity due to indole's aromatic nature |

| 2-(3,5-dimethyl-pyrrolidin-1-yloxy)-thiazole derivatives | Contains pyrrolidine instead of piperidine | Different pharmacokinetic properties due to cyclic structure |

These comparisons highlight the diversity within the thiazole class and underscore the unique profile of this compound regarding both structure and potential biological effects.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of thiazole derivatives, including this compound. For instance:

- In Vitro Studies : Various in vitro assays have demonstrated that this compound exhibits inhibitory effects on specific cancer cell lines by inducing apoptosis and cell cycle arrest. Such findings suggest its potential as an antitumor agent .

- Mechanistic Insights : Mechanistic studies have revealed that the compound may inhibit phosphorylation processes critical for cancer cell survival, further supporting its role as a therapeutic candidate against malignancies .

Q & A

Basic Research Question: What are the optimal synthetic routes for preparing 4-amino-2-(4-methylpiperidin-1-yl)-N-(propan-2-yl)-1,3-thiazole-5-carboxamide?

Answer:

The synthesis of thiazole-carboxamide derivatives typically involves sequential coupling and protection/deprotection steps. For example, analogous compounds are synthesized via:

Sulfur-directed ortho-lithiation of 2-chlorothiazole, followed by nucleophilic coupling with isocyanates to form the carboxamide core .

NaH-mediated amide coupling for introducing substituents like 4-methylpiperidine. For instance, intermediates are protected with 4-methoxybenzyl chloride before coupling with pyrimidine derivatives .

Deprotection using acidic or basic conditions to remove protecting groups (e.g., PMB group removal) .

Key considerations : Reaction temperature (e.g., reflux at 90°C for thiadiazole synthesis ), solvent choice (DMSO/water for recrystallization ), and stoichiometric control of reagents like POCl₃ .

Basic Research Question: What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Answer:

A multi-technique approach is critical:

¹H/¹³C NMR : Resolves substituent positions (e.g., piperidine methyl groups at δ ~1.2–2.5 ppm) and confirms carboxamide NH signals (δ ~8–10 ppm) .

LCMS : Validates molecular weight (e.g., m/z ~350–400 for similar thiazole-carboxamides) and monitors reaction progress .

FT-IR : Identifies key functional groups (C=O stretch ~1650 cm⁻¹, NH bend ~1550 cm⁻¹) .

HPLC : Quantifies purity (>95% for pharmaceutical-grade intermediates) using reverse-phase C18 columns .

Advanced Research Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 4-methylpiperidine moiety?

Answer:

Analog synthesis : Replace 4-methylpiperidine with other heterocycles (e.g., morpholine, piperazine) and compare bioactivity .

Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify interactions between the piperidine nitrogen and target binding pockets .

In vitro assays : Test analogs against relevant targets (e.g., kinase inhibition assays for anticancer activity) and correlate steric/electronic effects of substituents .

Data interpretation : Lower activity in analogs lacking the 4-methyl group suggests its role in hydrophobic interactions .

Advanced Research Question: How can contradictory solubility or stability data for this compound be resolved?

Answer:

Solubility studies : Test in varied solvents (e.g., DMSO for stock solutions, PBS for physiological conditions) and use dynamic light scattering (DLS) to detect aggregation .

Degradation analysis : Conduct accelerated stability studies (40°C/75% RH) and monitor by LCMS for hydrolysis or oxidation byproducts .

Crystallography : If crystalline, solve the X-ray structure to identify polymorphic forms affecting solubility .

Example : Poor solubility in polar solvents may arise from the hydrophobic 4-methylpiperidine group, necessitating prodrug strategies .

Basic Research Question: What purification methods are recommended for isolating this compound from reaction mixtures?

Answer:

Recrystallization : Use DMSO/water (2:1) or ethanol/hexane mixtures for high-purity solids .

Column chromatography : Optimize eluent systems (e.g., ethyl acetate/hexane gradients) for thiazole derivatives .

Acid-base extraction : Leverage the carboxamide’s pH-dependent solubility for selective isolation .

Advanced Research Question: How can in silico modeling predict the compound’s metabolic stability or toxicity?

Answer:

Metabolism prediction : Use software like ADMET Predictor™ to identify potential cytochrome P450 oxidation sites (e.g., piperidine ring) .

Toxicity profiling : Apply QSAR models to assess hepatotoxicity risks based on structural alerts (e.g., thiazole ring liabilities) .

Docking studies : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to predict clearance rates .

Advanced Research Question: What strategies address regioselectivity challenges in introducing the 4-methylpiperidine group?

Answer:

Protecting group strategy : Temporarily block reactive sites (e.g., NH₂ on thiazole) with Boc or Fmoc groups to direct coupling to the desired position .

Catalytic control : Use Pd-catalyzed cross-coupling for selective C-N bond formation .

Kinetic vs. thermodynamic control : Optimize reaction time and temperature to favor the desired regioisomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.